molecular formula C17H16N4O3 B13105046 7-(3,5-Dimethylisoxazol-4-yl)-6-methoxy-2-methyl-9H-pyrimido[4,5-b]indol-4-ol

7-(3,5-Dimethylisoxazol-4-yl)-6-methoxy-2-methyl-9H-pyrimido[4,5-b]indol-4-ol

Cat. No.: B13105046
M. Wt: 324.33 g/mol
InChI Key: JAECXCRDUKFSPM-UHFFFAOYSA-N
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Description

7-(3,5-Dimethylisoxazol-4-yl)-6-methoxy-2-methyl-9H-pyrimido[4,5-b]indol-4-ol is a complex organic compound that features a unique structure combining an isoxazole ring, a methoxy group, and a pyrimidoindole core. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and its role as a building block for more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(3,5-Dimethylisoxazol-4-yl)-6-methoxy-2-methyl-9H-pyrimido[4,5-b]indol-4-ol typically involves multiple steps, starting from readily available starting materials. One common approach involves the construction of the isoxazole ring followed by the formation of the pyrimidoindole core. The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

7-(3,5-Dimethylisoxazol-4-yl)-6-methoxy-2-methyl-9H-pyrimido[4,5-b]indol-4-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions can vary widely depending on the desired transformation, but they often involve controlled temperatures, specific solvents, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to structurally diverse products .

Mechanism of Action

The mechanism of action of 7-(3,5-Dimethylisoxazol-4-yl)-6-methoxy-2-methyl-9H-pyrimido[4,5-b]indol-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other isoxazole derivatives and pyrimidoindole analogs, such as:

Uniqueness

What sets 7-(3,5-Dimethylisoxazol-4-yl)-6-methoxy-2-methyl-9H-pyrimido[4,5-b]indol-4-ol apart is its unique combination of functional groups and its potential for diverse chemical reactivity. This makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C17H16N4O3

Molecular Weight

324.33 g/mol

IUPAC Name

7-(3,5-dimethyl-1,2-oxazol-4-yl)-6-methoxy-2-methyl-3,9-dihydropyrimido[4,5-b]indol-4-one

InChI

InChI=1S/C17H16N4O3/c1-7-14(8(2)24-21-7)11-5-12-10(6-13(11)23-4)15-16(20-12)18-9(3)19-17(15)22/h5-6H,1-4H3,(H2,18,19,20,22)

InChI Key

JAECXCRDUKFSPM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C)C2=C(C=C3C(=C2)NC4=C3C(=O)NC(=N4)C)OC

Origin of Product

United States

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